![molecular formula C4H7NS2 B13782425 4,6-Dithia-1-azabicyclo[3.2.0]heptane CAS No. 260550-62-7](/img/structure/B13782425.png)
4,6-Dithia-1-azabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dithia-1-azabicyclo[320]heptane is a unique bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dithia-1-azabicyclo[3.2.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the oxidative cyclopropanation of aza-1,6-enynes, which can be achieved through a transition-metal-free, radical oxidation process. This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dithia-1-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to the formation of new derivatives.
Substitution: The presence of sulfur and nitrogen atoms allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4,6-Dithia-1-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound’s derivatives could be investigated for their potential therapeutic applications, including drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 4,6-Dithia-1-azabicyclo[3.2.0]heptane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of sulfur and nitrogen atoms, which can participate in various bonding interactions and electron transfer processes. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane: This compound shares a similar bicyclic structure but includes bromine atoms, which can significantly alter its chemical properties.
3-Azabicyclo[3.1.1]heptanes: These compounds have a different bicyclic framework but share the presence of nitrogen, making them useful for comparison in terms of reactivity and applications.
Uniqueness
4,6-Dithia-1-azabicyclo[3.2.0]heptane is unique due to the combination of sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
260550-62-7 |
|---|---|
Fórmula molecular |
C4H7NS2 |
Peso molecular |
133.2 g/mol |
Nombre IUPAC |
4,6-dithia-1-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C4H7NS2/c1-2-6-4-5(1)3-7-4/h4H,1-3H2 |
Clave InChI |
XDEVRMXSDRYVHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2N1CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


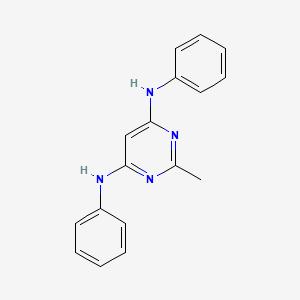
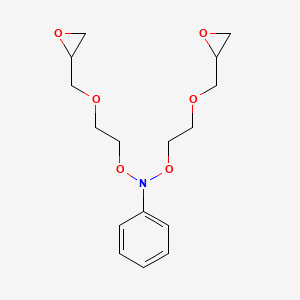

![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)

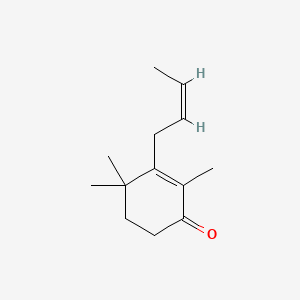

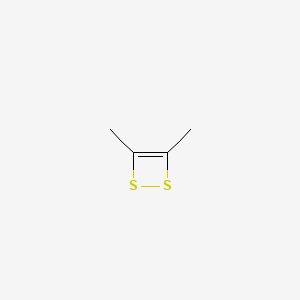
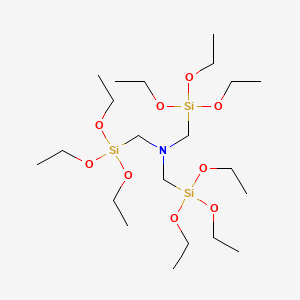
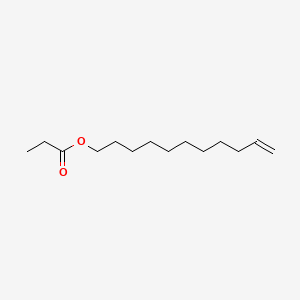

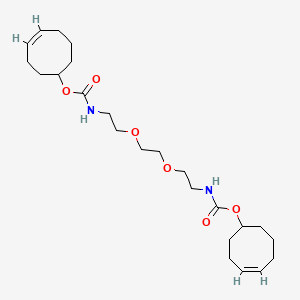

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
